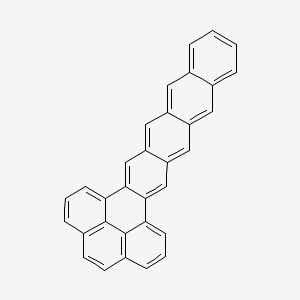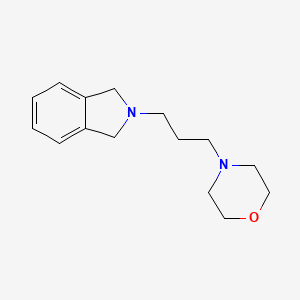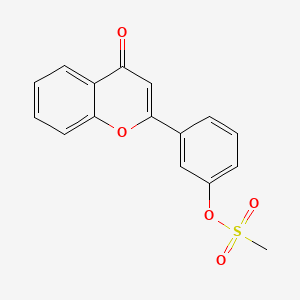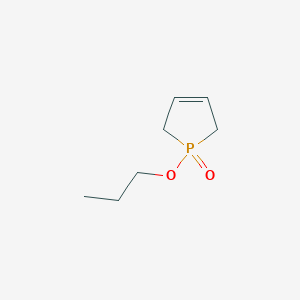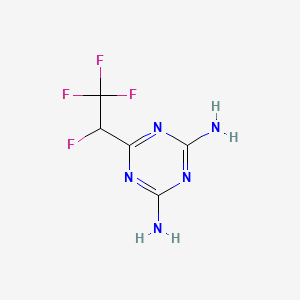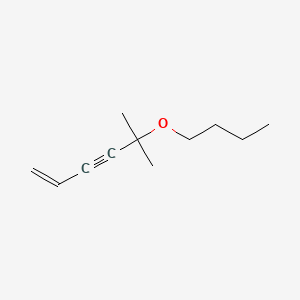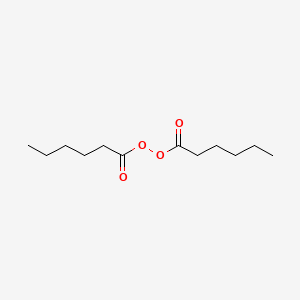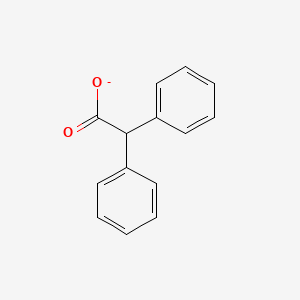![molecular formula C21H14 B14745940 13h-Indeno[1,2-c]phenanthrene CAS No. 212-54-4](/img/structure/B14745940.png)
13h-Indeno[1,2-c]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13h-Indeno[1,2-c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 and a molecular weight of 266.3359 g/mol . This compound is characterized by its unique structure, which consists of fused benzene rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the notable synthetic methods for preparing 13h-Indeno[1,2-c]phenanthrene involves the gold(I)- and Brønsted acid-mediated deacyloxylative cycloaromatisation of 1,6-diyne esters . This reaction does not require the exclusion of moisture or air, making it relatively straightforward. The reaction mechanism includes an initial gold(I)-catalyzed 1,2-acyloxy migration and 5-exo-trig cyclisation pathway, followed by a 1,5-enyne rearrangement and Brønsted acid-assisted deacyloxylative aromatisation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of iron-catalyzed double annulations of 2-alkynyl biaryls has been proposed as an efficient and regioselective synthesis route . This method involves the activation of acetal and provides high to excellent yields under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 13h-Indeno[1,2-c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
13h-Indeno[1,2-c]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity includes studies on its potential mutagenic and carcinogenic properties.
Medicine: Investigations are ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 13h-Indeno[1,2-c]phenanthrene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound’s planar structure allows it to fit between DNA base pairs, disrupting normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 11H-Benzo[a]fluorene
- 13H-Indeno[1,2-l]phenanthrene
Comparison: 13h-Indeno[1,2-c]phenanthrene is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties. Compared to 11H-Benzo[a]fluorene and 13H-Indeno[1,2-l]phenanthrene, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Eigenschaften
CAS-Nummer |
212-54-4 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
pentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-4-8-18-14(5-1)9-10-15-11-12-19-17-7-3-2-6-16(17)13-20(19)21(15)18/h1-12H,13H2 |
InChI-Schlüssel |
WEMRWGUFDIQNDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C4=C(C=CC5=CC=CC=C54)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)

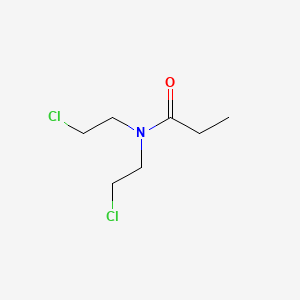
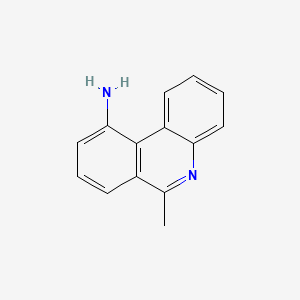
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
